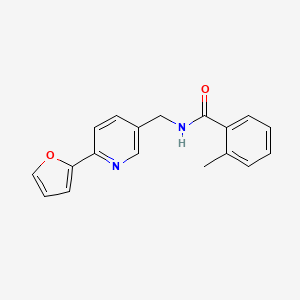

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

Description

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group linked via a methylene bridge to a pyridinyl moiety substituted with a furan-2-yl group at the 6-position. Its molecular formula is C₁₉H₁₆N₂O₂ (molecular weight: 304.35 g/mol).

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-16(19-11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEULVGRBJPVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyridine ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis or other suitable methods.

Coupling of the furan and pyridine rings: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts.

Formation of the benzamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones or other oxidized furan derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.

Comparison with Similar Compounds

Key Examples:

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) ():

- Substituents: Bromo and fluoro groups on the benzamide ring; 6-methylpyridinyl.

- Molecular weight: 310.12 g/mol (GC-MS: m/z 310 [M⁺]).

- Key difference: Electron-withdrawing halogens (Br, F) may enhance electrophilic reactivity compared to the 2-methyl group in the target compound. This could influence binding affinity in targets sensitive to electronic effects .

- 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) (): Substituents: Halogens at meta-positions on the benzamide ring. Similarities: Pyridinylmethyl backbone. SAR Insight: Halogen positioning may modulate steric hindrance or dipole interactions in receptor binding, contrasting with the target compound’s non-halogenated, methyl-substituted benzamide .

Propanamide Derivatives (TRPV1 Antagonists)

Key Examples ():

| Compound | Substituents | Molecular Weight* | Melting Point (°C) | Activity Notes |

|---|---|---|---|---|

| 43 | Trifluoromethyl, cyclopropylmethoxy | ~550 (estimated) | 63–65 | TRPV1 antagonist (IC₅₀ ~ nM range) |

| 44 | Cyclobutylmethoxy | ~564 (estimated) | 100–102 | Improved lipophilicity |

| 48 | Piperidin-4-ylmethoxy | ~580 (estimated) | Not reported | Enhanced solubility |

Comparison with Target Compound:

- Structural divergence : The target compound lacks the propanamide backbone and sulfonamide/trifluoromethyl groups seen in ’s TRPV1 antagonists. Its furan and pyridine rings may offer distinct electronic profiles (e.g., furan’s oxygen lone pairs for hydrogen bonding vs. trifluoromethyl’s hydrophobicity).

- SAR Insight : Bulkier substituents (e.g., cyclohexylmethoxy in 46 ) in propanamides improve potency but may reduce solubility, whereas the target’s furan could balance steric demand and polarity .

Benzamides with Heterocyclic Substituents

Key Example:

- (R)-5-(Azetidin-3-yloxy)-N-(1-(3-(5-((cyclopentylamino)methyl)furan-2-yl)phenyl)ethyl)-2-methylbenzamide (56) (): Substituents: Azetidinyloxy, cyclopentylamino-methyl furan. Molecular weight: ~520 (estimated). Activity: SARS-CoV-2 PLpro inhibitor (biological role inferred from context).

Research Findings and Implications

- Synthesis : The target compound’s preparation likely involves amide coupling between 2-methylbenzoic acid and (6-(furan-2-yl)pyridin-3-yl)methanamine, analogous to procedures in (General Procedure D) .

- Physicochemical Properties : The furan’s oxygen atom may enhance solubility compared to fully aromatic systems (e.g., 35 ), while the 2-methyl group could increase metabolic stability relative to halogenated analogs.

Notes

- The evidence lacks direct data on the target compound’s activity, requiring extrapolation from structural analogs.

- Future work should prioritize in vitro screening and molecular docking to elucidate mechanisms of action.

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure comprising a benzamide core with a furan and pyridine moiety. The presence of the 2-methyl group enhances its lipophilicity, which may influence its interaction with biological targets. The furan and pyridine rings are known for their diverse reactivity and biological significance, making this compound a candidate for various therapeutic applications.

Understanding the biological activity of this compound requires insights into its mechanism of action. Preliminary studies suggest that this compound may interact with specific proteins or enzymes, potentially influencing pathways related to cell signaling and metabolism. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions, elucidating the compound's therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activities. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound could inhibit the growth of various cancer cell lines, although specific IC50 values for this compound remain to be established .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar furan-pyridine derivatives have been reported to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Data Table: Biological Activity Overview

Case Studies

- Anticancer Study : A recent study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Antimicrobial Study : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated effective inhibition at low micromolar concentrations, supporting its use in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.